Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound with a unique structure that includes a piperidine ring, a benzoate ester, and two sulfamoyl groups
Properties
IUPAC Name |
methyl 4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6S2/c1-18(2)27(23,24)19-10-8-13(9-11-19)12-17-26(21,22)15-6-4-14(5-7-15)16(20)25-3/h4-7,13,17H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHJLUJBCMELOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidine Intermediate
The 1-(dimethylsulfamoyl)piperidin-4-ylmethanamine intermediate is synthesized through a four-step sequence:
Piperidine functionalization :
- Substrate : 4-(Aminomethyl)piperidine.
- Sulfamoylation : Treatment with dimethylsulfamoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center of the sulfamoyl chloride.
- Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Protection-deprotection strategies :
Synthesis of Methyl 4-Sulfamoylbenzoate
- Sulfonation of methyl 4-aminobenzoate :
- Reagents : Chlorosulfonic acid (ClSO3H) in chloroform at −10°C.
- Mechanism : Electrophilic aromatic substitution at the para position, followed by quenching with ammonium hydroxide to form the sulfamoyl group.
- Yield : 65–70% after recrystallization (ethanol/water).
Coupling of Subunits
The final assembly involves:
- Sulfamoyl linkage formation :
- Conditions : Reacting methyl 4-sulfamoylbenzoate with 1-(dimethylsulfamoyl)piperidin-4-ylmethanamine in dimethylformamide (DMF), using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
- Temperature : 25°C for 24 hours.
- Yield : 60–68% after reverse-phase HPLC purification.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing reactive intermediates (Table 1).
Table 1: Solvent Effects on Coupling Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DCM | 8.9 | 42 |
| THF | 7.5 | 35 |
| Acetonitrile | 37.5 | 58 |
Catalytic systems employing EDC/HOBt outperformed traditional carbodiimides like DCC, reducing racemization and side-product formation.
Temperature and Time Dependence
- Optimal range : 20–25°C. Elevated temperatures (>30°C) promote decomposition of the sulfamoyl group.
- Reaction monitoring : Thin-layer chromatography (TLC) with ninhydrin staining confirmed completion within 18–24 hours.
Characterization and Analytical Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d6):
- δ 8.02 (d, J = 8.4 Hz, 2H, aromatic H),
- δ 3.87 (s, 3H, OCH3),
- δ 3.45–3.38 (m, 2H, piperidine CH2),
- δ 2.82 (s, 6H, N(CH3)2).
- IR (KBr) : 1735 cm⁻¹ (C=O ester), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, UV detection at 254 nm).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic sulfamoylation steps, improving heat dissipation and reducing reaction times by 40% compared to batch processes.
Waste Management
- Neutralization : Spent chlorosulfonic acid is quenched with ice-cold sodium bicarbonate.
- Solvent recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biological interactions due to its unique structure.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl groups may participate in hydrogen bonding or electrostatic interactions, while the piperidine ring can provide structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[1-(methylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-({[1-(ethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-({[1-(propylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
Uniqueness
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to the presence of two dimethylsulfamoyl groups, which can enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different alkyl groups on the sulfamoyl moiety.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound characterized by its unique molecular structure, which includes a benzoate moiety, a piperidine ring, and sulfamoyl groups. Its molecular formula is . This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activities:
- Benzoate Moiety : Imparts stability and hydrophobic characteristics.
- Piperidine Ring : Associated with various pharmacological effects, including analgesic and anesthetic properties.
- Sulfamoyl Groups : Known for their role in enzyme inhibition and antibacterial activity.
Biological Activities
This compound has been studied for its potential to inhibit specific enzymes and receptors. The following sections detail its biological activities based on current research findings.
Enzyme Inhibition
Several studies have highlighted the compound’s ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Urease : Inhibition of urease is significant in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties:
- In vitro Studies : Various derivatives of piperidine compounds exhibit moderate to excellent antimicrobial activity against a range of bacterial strains. For instance, compounds structurally similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Methyl 4-(dimethylsulfamoyl)benzoate | Contains dimethylsulfamoyl group | Antimicrobial |
| N-(piperidin-4-yl)methanesulfonamide | Piperidine-based sulfonamide | Antitumor |
| Methyl 2-chloro-4-(methanesulfonyl)benzoate | Chloro-substituted benzoate | Inhibitor of certain kinases |
Study on Enzyme Inhibition
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the enzyme inhibitory activities of various synthesized compounds, including those with similar structures to this compound. The results indicated that these compounds effectively inhibited AChE and urease, suggesting their potential use in treating related diseases .
Antimicrobial Efficacy
Another research effort focused on synthesizing piperidine derivatives and testing their antimicrobial activity. The findings revealed that many derivatives exhibited significant antibacterial effects, particularly against resistant strains of bacteria, highlighting the therapeutic potential of compounds like this compound .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems. These interactions may lead to the inhibition or modulation of enzyme activities or receptor functions, thereby influencing various physiological pathways.
Q & A
Basic: What are the standard synthetic routes and characterization methods for Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate?
Methodological Answer:
The synthesis typically involves sequential sulfamoylation and esterification steps. A general approach includes:
Sulfamoylation: Reacting 4-(chlorosulfonyl)benzoic acid derivatives with 1-(dimethylsulfamoyl)piperidin-4-ylmethanamine under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide intermediate.
Esterification: Treating the intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to yield the methyl ester.
Optimization: Adjusting stoichiometry (1.2–1.5 eq of amine) and reaction time (12–24 hrs) improves yields (65–85%) .
Characterization:
- 1H NMR: Key peaks include δ 8.0–8.2 ppm (aromatic protons), δ 3.8–4.1 ppm (piperidine-CH₂), and δ 2.8–3.0 ppm (dimethylsulfamoyl groups).
- LCMS: Expected [M+H]+ ~470–475 m/z .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
Purity is assessed via:
- HPLC: Use a C18 column with mobile phases (e.g., methanol/buffer, 65:35) at pH 4.6 (adjusted with acetic acid) to achieve >97% purity .
- Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values.
For structural validation:
- X-ray Crystallography: Resolves piperidine chair conformation and sulfonamide geometry (if crystals are obtainable).
- IR Spectroscopy: Identifies sulfonyl S=O stretches (1350–1150 cm⁻¹) and ester C=O (1720 cm⁻¹) .
Advanced: How can researchers design experiments to evaluate the compound’s enzyme inhibition kinetics?
Methodological Answer:
Enzyme Selection: Target enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, thrombin).
Assay Setup:
- Use SPR (Surface Plasmon Resonance) to measure real-time binding affinity (KD) .
- ITC (Isothermal Titration Calorimetry) quantifies ΔH and binding stoichiometry.
Kinetic Analysis:
- Determine IC50 via dose-response curves (0.1–100 µM).
- Calculate Ki using Cheng-Prusoff equation if competitive inhibition is confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
